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Compound of Interest

Compound Name: 3-Ethenylcyclohexan-1-amine

Cat. No.: B13077262

Get Quote

Introduction: The Rigid Scaffold Paradigm
In modern pharmaceutical synthesis, the transition from flat, aromatic structures to three-

dimensional, sp³-rich scaffolds is a critical strategy for improving solubility and target selectivity.

3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) represents a

"privileged scaffold" in this domain.

Unlike flexible linear linkers, the 1,3-disubstituted cyclohexane ring provides a rigid vector that

orients pharmacophores in specific spatial arrangements (cis vs. trans). The presence of the

vinyl group acts as a versatile "latent functionality"—it is stable enough to survive amide

couplings but reactive enough to serve as a handle for Ring-Closing Metathesis (RCM),

hydroboration, or oxidative cleavage later in the synthetic sequence.

This guide outlines the handling, synthesis, and application of this intermediate, focusing on

stereocontrol and scalability.

Chemical Profile & Stereochemistry
The utility of 3-ethenylcyclohexan-1-amine is defined by its stereoisomerism. The relative

orientation of the amine and vinyl groups dictates the vector angle of the attached ligands.
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Property Data

IUPAC Name 3-Ethenylcyclohexan-1-amine

Common Name 3-Vinylcyclohexylamine

CAS Registry
134634-12-1 (Generic), 2757921-88-1 (HCl salt,

specific isomer)

Molecular Formula C₈H₁₅N

Molecular Weight 125.21 g/mol

Key Isomers
(1R,3R)-trans (Diequatorial-like), (1R,3S)-cis

(Axial/Equatorial)

pKa (Conjugate Acid) ~10.5 (Typical for primary cyclohexylamines)

Stereochemical Considerations
Cis-Isomer: Often preferred in inhibitor design to force a "U-shape" conformation, bringing

two binding domains into proximity.

Trans-Isomer: Provides an extended, linear vector, useful for spanning deep binding pockets.

Application Workflows
The vinyl group is not merely a substituent; it is a synthetic handle. The following diagram

illustrates the divergent synthetic pathways accessible from this single intermediate.
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Figure 1: Divergent synthetic utility of the 3-ethenylcyclohexan-1-amine scaffold. The amine

is typically functionalized first to establish the drug core, followed by late-stage modification of

the vinyl group.

Protocol: Synthesis via Reductive Amination[2][3]
This protocol describes the synthesis of 3-ethenylcyclohexan-1-amine starting from 3-

vinylcyclohexanone. This route is selected for its scalability and the ability to tune

diastereoselectivity (cis/trans ratio) based on the reducing agent.

Pre-requisites
Starting Material: 3-Vinylcyclohexanone (Commercially available or synthesized via

conjugate addition of vinylmagnesium bromide to 2-cyclohexen-1-one with CuI catalysis).

Safety: NaBH₃CN is toxic and generates HCN upon acidification. Work in a well-ventilated

fume hood.

Step-by-Step Methodology
Phase 1: Imine Formation

Setup: In a dry 250 mL round-bottom flask, dissolve 3-vinylcyclohexanone (10.0 mmol, 1.24

g) in anhydrous Methanol (50 mL).

Additives: Add Ammonium Acetate (100 mmol, 7.7 g). The large excess drives the

equilibrium toward the imine.

Activation: Add freshly activated 4Å Molecular Sieves (5 g) to scavenge water.

Incubation: Stir the mixture at room temperature under Nitrogen for 2 hours. Note: Monitoring

by TLC is difficult; assume equilibrium after 2h.

Phase 2: Reduction (Diastereoselective Control)
Decision Point: Choose the reducing agent based on desired stereochemistry.

Option A: Thermodynamic Control (Mixed Isomers)
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Add Sodium Cyanoborohydride (NaBH₃CN) (15 mmol, 0.94 g) in one portion.

Stir at room temperature for 16 hours.

Result: Typically yields a ~60:40 mixture of cis:trans isomers.

Option B: Kinetic Control (Cis-Selective)

Cool the reaction mixture to -78°C.

Add L-Selectride (Lithium tri-sec-butylborohydride) (12 mmol) dropwise.

Mechanism:[1][2][3][4] The bulky hydride attacks from the less hindered equatorial face,

forcing the amine into the axial position (relative to the ring), often favoring the cis

relationship depending on the vinyl group's conformation [1].

Phase 3: Work-up and Purification
Quench: Carefully quench the reaction with 6M HCl until pH < 2. (Caution: HCN evolution if

using NaBH₃CN. Vent into a bleach trap).

Extraction (Remove Neutrals): Wash the acidic aqueous layer with Diethyl Ether (3 x 30 mL)

to remove unreacted ketone.

Basification: Adjust the aqueous layer to pH > 12 using NaOH pellets or 10M NaOH solution

at 0°C.

Isolation: Extract the free amine into Dichloromethane (DCM) (4 x 50 mL).

Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Purification: The crude oil is purified via flash column chromatography.

Stationary Phase: Silica Gel (neutralized with 1% Et₃N).

Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

Separation: The cis and trans isomers often have distinct Rf values. The cis isomer (axial

amine) typically elutes faster than the trans isomer (equatorial amine) due to shielding
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effects, though this must be experimentally verified for the specific vinyl derivative [2].

Protocol: Stereochemical Validation
Ensuring the correct isomer is critical for structure-activity relationship (SAR) studies.

Derivatization: Convert a small aliquot of the amine to the Benzamide derivative using

Benzoyl Chloride and Et₃N. This prevents amine peak broadening in NMR.

¹H-NMR Analysis (500 MHz, CDCl₃):

Focus on the H-1 proton (alpha to the nitrogen).

Trans-Isomer (Diequatorial): The H-1 proton is axial. It will appear as a triplet of triplets (tt)

with large coupling constants (J ≈ 10–12 Hz for axial-axial couplings).

Cis-Isomer (Axial Amine): The H-1 proton is equatorial. It will appear as a narrow multiplet

or broad singlet with small coupling constants (J < 5 Hz).

NOESY Experiments: Look for NOE correlations between the H-1 proton and the vinyl

protons to confirm spatial proximity.

Advanced Application: Macrocyclization
For researchers using this intermediate to synthesize macrocyclic kinase inhibitors, the vinyl

group is a critical "warhead" for Ring-Closing Metathesis (RCM).
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Figure 2: Workflow for utilizing the vinyl handle in macrocyclization strategies.

Key Insight: When performing RCM on this scaffold, the rigidity of the cyclohexane ring can

either facilitate or hinder cyclization. Molecular modeling (e.g., conformational search) is

recommended before synthesis to ensure the two alkene tails can achieve the necessary

proximity for the metathesis transition state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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